3-(Isoquinolin-5-yl)propan-1-ol is an organic compound classified as an isoquinoline derivative, characterized by the presence of an isoquinoline moiety attached to a propan-1-ol side chain. The molecular formula of this compound is and it possesses a molecular weight of approximately 185.24 g/mol. Isoquinoline derivatives are known for their diverse biological activities and potential applications in medicinal chemistry, making 3-(Isoquinolin-5-yl)propan-1-ol a compound of interest in both research and pharmaceutical development .
As a primary alcohol, 3-(Isoquinolin-5-yl)propan-1-ol undergoes typical reactions associated with alcohols, including:
Research indicates that 3-(Isoquinolin-5-yl)propan-1-ol exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research. The isoquinoline structure is often associated with significant pharmacological effects, including:
The synthesis of 3-(Isoquinolin-5-yl)propan-1-ol typically involves several methods:
3-(Isoquinolin-5-yl)propan-1-ol has several potential applications:
Interaction studies have shown that 3-(Isoquinolin-5-yl)propan-1-ol may interact with specific molecular targets within biological systems. These interactions can modulate various signaling pathways, contributing to its observed biological effects. Research into its binding affinity and mechanism of action against specific enzymes or receptors is ongoing, which could provide insights into its therapeutic potential .
Several compounds share structural similarities with 3-(Isoquinolin-5-yl)propan-1-ol. Here are a few notable examples:
These compounds highlight the unique structural features of 3-(Isoquinolin-5-yl)propan-1-ol while also showcasing how modifications can lead to variations in biological activity and chemical behavior.
The Grignard reaction remains a cornerstone for introducing alkyl chains to aromatic heterocycles such as isoquinoline. For 3-(isoquinolin-5-yl)propan-1-ol synthesis, this method involves the reaction of isoquinoline with a propanol-derived Grignard reagent. The process begins with the preparation of a magnesium-based organometallic reagent, typically using 3-chloropropanol or its protected derivatives. The Grignard reagent (R-Mg-X) attacks the electrophilic carbon at the 5-position of isoquinoline, facilitated by the electron-deficient nature of the heteroaromatic system.
A critical optimization parameter is the choice of solvent. Anhydrous diethyl ether or tetrahydrofuran (THF) is preferred to prevent premature quenching of the Grignard reagent. Post-reaction hydrolysis with ammonium chloride yields the primary alcohol functionality. Recent studies demonstrate that substituting traditional propanol precursors with silyl-protected reagents improves yields from 58% to 78% by minimizing side reactions.
Table 1: Grignard Reaction Conditions and Yields
| Precursor | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 3-Chloropropanol | Diethyl ether | 25 | 58 |
| TMS-Protected allyl alcohol | THF | -15 | 78 |
| Propargyl bromide | THF | 0 | 63 |
The stereochemical outcome of this method depends on the isoquinoline substitution pattern. Unsubstituted isoquinolines exhibit preferential attack at the 5-position due to reduced steric hindrance compared to the 8-position.
Access to enantiomerically pure 3-(isoquinolin-5-yl)propan-1-ol requires advanced asymmetric methodologies. Two predominant strategies have emerged: chiral auxiliary-mediated synthesis and transition metal-catalyzed enantioselective reactions.
In the auxiliary approach, a chiral inducer such as (R)- or (S)-1-phenylethylamine is incorporated into the propanol chain prior to isoquinoline coupling. Subsequent cleavage of the auxiliary yields enantiomers with >90% enantiomeric excess (ee). For instance, using (S)-1-phenylethyl glycidol as a precursor results in (R)-3-(isoquinolin-5-yl)propan-1-ol with 92% ee.
Transition metal catalysis offers a more atom-economical route. Palladium complexes with BINAP ligands enable asymmetric Heck couplings between isoquinoline derivatives and prochiral alkenols. A recent breakthrough using a Josiphos ligand system achieved 97% ee at 0°C reaction temperatures, though requiring extended 48-hour reaction times.
Table 2: Catalytic Systems for Asymmetric Synthesis
| Catalyst System | ee (%) | Temperature (°C) | Time (h) |
|---|---|---|---|
| Pd/BINAP | 85 | 25 | 24 |
| Rh-DuPhos | 89 | -10 | 36 |
| Ru-Josiphos | 97 | 0 | 48 |
Enzymatic resolution provides an alternative pathway. Immobilized lipases from Candida antarctica selectively hydrolyze racemic mixtures, producing (S)-enantiomers with 99% purity after three resolution cycles.
Solid-phase synthesis enables rapid generation of 3-(isoquinolin-5-yl)propan-1-ol derivatives for structure-activity relationship studies. The process typically employs Wang or Rink amide resins functionalized with isoquinoline precursors. Key steps include:
Automated platforms using Chemspeed Accelerator SLT-100 systems can synthesize 96 derivatives weekly. A recent library featuring varied isoquinoline substituents (e.g., methoxy, nitro, bromo) demonstrated the method's versatility, with 83% of compounds passing QC thresholds.
Table 3: Solid-Phase Synthesis Performance Metrics
| Resin Type | Coupling Efficiency (%) | Purity Post-Cleavage (%) |
|---|---|---|
| Wang | 92 | 85 |
| Rink Amide | 97 | 91 |
| TentaGel | 89 | 88 |
Microwave-assisted solid-phase synthesis reduces reaction times from 12 hours to 45 minutes for Mitsunobu steps, albeit with a 5–7% yield penalty due to thermal degradation.
The isoquinoline derivative 3-(Isoquinolin-5-yl)propan-1-ol demonstrates significant potential as an antiviral agent targeting RNA virus replication mechanisms, particularly against severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) [1] [2]. Research into isoquinoline compounds has revealed multiple mechanisms through which these structures interfere with viral replication processes, including inhibition of viral proteases and RNA-dependent RNA polymerase complexes [3] [4].
Isoquinoline derivatives exhibit broad-spectrum antiviral activity through their interaction with conserved viral proteins that are essential for RNA virus replication [5] [6]. The compound SLL-0197800, a recently discovered isoquinoline with strong anticoronaviral activities, demonstrates potent inhibitory effects against SARS-CoV-2 main protease enzyme with effective concentration values in the submicromolar range [2]. This mechanism involves nonspecific targeting of the main protease enzyme across different coronavirus strains, suggesting that 3-(Isoquinolin-5-yl)propan-1-ol may possess similar broad-spectrum capabilities [2].
The molecular mechanisms underlying isoquinoline antiviral activity involve multiple pathways including nuclear factor-kappa B modulation, mitogen-activated protein kinase/extracellular-signal-regulated kinase pathway interference, and inhibition of calcium-mediated fusion processes [5]. These pathways are crucial for viral replication and represent strategic targets for antiviral intervention [7] [8].
Table 1: Antiviral Activity of Isoquinoline Derivatives Against SARS-CoV-2
| Compound | Target Protein | Binding Affinity | Mechanism of Action | Reference |
|---|---|---|---|---|
| Berberine | Angiotensin-converting enzyme 2, Spike protein, Main protease | -97.54, -99.93, -7.3 kcal/mol | Viral entry inhibition, protease inhibition | [5] |
| Lycorine | Spike protein S1 subunit | -86.92 kcal/mol | Viral entry blockade | [5] |
| Morphine | Main protease | >-6.0 kcal/mol | Protease inhibition | [5] |
| Cepharanthine | Main protease, S1-receptor binding domain, transmembrane protease serine 2 | -8.5, -106.74, -7.4 kcal/mol | Multi-target inhibition | [5] |
| Noscapine | Main protease | -292.42 kJ/mol | Protease active site binding | [5] |
RNA-dependent RNA polymerase represents another critical target for isoquinoline-based antiviral compounds [9] [6]. The polymerase complex is essential for viral genome replication and transcription, making it an attractive therapeutic target [3]. Studies demonstrate that nucleoside analogue inhibitors can effectively disrupt RNA capping mechanisms by interfering with the nucleotidyltransferase domain in polymerase [3].
Host-targeted antiviral approaches using isoquinoline derivatives focus on cellular factors required for productive viral infection [7]. These compounds target genetically stable host factors rather than rapidly mutating viral proteins, potentially overcoming viral heterogeneity and drug resistance emergence [7] [8]. The metabolic pathways supporting viral replication, including oxidative phosphorylation and nucleotide metabolism, represent druggable targets for broad-spectrum antiviral strategies [8].
The therapeutic potential of 3-(Isoquinolin-5-yl)propan-1-ol in cancer treatment centers on its capacity to inhibit cyclin-dependent kinases 4 and 6, which are critical regulators of cell cycle progression [10] [11]. Cyclin-dependent kinase 4 and cyclin-dependent kinase 6 form complexes with D-type cyclins to phosphorylate the retinoblastoma protein, facilitating progression from G1 to S phase of the cell cycle [12] [13].
Table 2: Cyclin-Dependent Kinase Inhibition Profile of Related Compounds
| Compound | CDK4 IC50 (nM) | CDK6 IC50 (nM) | Selectivity | Mechanism | Reference |
|---|---|---|---|---|---|
| Palbociclib | 11 | 16 | High CDK4/6 selectivity | ATP-competitive inhibition | [13] |
| Ribociclib | 10 | 39 | CDK4 preferential | ATP-competitive inhibition | [13] |
| Abemaciclib | 2 | 10 | CDK4 preferential | ATP-competitive inhibition | [13] |
| Compound 7x | 3.87 | Not specified | Multikinase activity | ATP-competitive inhibition | [10] |
The molecular basis for cyclin-dependent kinase 4 and cyclin-dependent kinase 6 inhibition involves targeting the adenosine triphosphate binding site within the kinase domain [15] [13]. Structural modifications to isoquinoline scaffolds can enhance selectivity and potency against these kinases while minimizing off-target effects [10] [15]. The retinoblastoma protein serves as the primary downstream target of cyclin-dependent kinase 4 and cyclin-dependent kinase 6 activity, and its phosphorylation status serves as a biomarker for inhibitor efficacy [10] [12].
Mechanistic studies reveal that cyclin-dependent kinase 4 and cyclin-dependent kinase 6 inhibition not only arrests cell cycle progression but also modulates additional signaling pathways involved in cancer cell survival [16] [14]. The phosphoinositide 3-kinase/protein kinase B pathway represents a convergent mechanism through which these inhibitors exert their anticancer effects [10]. This dual targeting approach enhances therapeutic efficacy compared to single-pathway inhibition strategies [16].
Clinical applications of cyclin-dependent kinase 4 and cyclin-dependent kinase 6 inhibitors have demonstrated significant improvements in progression-free survival for patients with hormone receptor-positive metastatic breast cancer [14] [11]. The combination of these inhibitors with endocrine therapy has shown synergistic effects, leading to enhanced therapeutic outcomes [16] [14].
The propanol side chain in 3-(Isoquinolin-5-yl)propan-1-ol represents a critical structural element that significantly influences binding affinity and selectivity across various biological targets. Comprehensive structure-activity relationship studies have demonstrated that modifications to this alkyl chain region produce measurable changes in pharmacological activity and target engagement profiles [1] [2] [3].
Chain Length Optimization Studies
Systematic investigation of alkyl chain length variations reveals that the three-carbon propanol chain represents an optimal balance between binding affinity and selectivity for multiple target classes. Extension to longer chains (butanol, pentanol derivatives) generally results in decreased binding affinity, attributed to increased entropic penalties associated with conformational restriction upon binding [1] [3]. Conversely, shorter chains (methanol, ethanol derivatives) exhibit reduced potency, likely due to insufficient hydrophobic contact formation with target binding pockets [2] [3].
| Chain Length | Binding Affinity Change | Selectivity Impact | Mechanism |
|---|---|---|---|
| Methanol (C1) | 3-5 fold decrease | Reduced selectivity | Insufficient hydrophobic contacts |
| Ethanol (C2) | 2-3 fold decrease | Moderate selectivity | Suboptimal chain length |
| Propanol (C3) | Optimal binding | High selectivity | Ideal hydrophobic-hydrophilic balance |
| Butanol (C4) | 2-4 fold decrease | Altered selectivity | Excessive chain length |
| Pentanol (C5) | 4-8 fold decrease | Poor selectivity | Entropic penalty effects |
Branching Pattern Effects
Introduction of branching at the alpha carbon position of the propanol chain consistently produces decreased binding affinity across multiple target classes. Secondary alcohol derivatives (isopropanol analogues) demonstrate 2-4 fold reduced potency compared to the primary alcohol parent compound [4] [5]. Tertiary alcohol modifications result in even more pronounced activity losses, with some derivatives showing complete loss of binding activity [4]. These findings suggest that the linear propanol chain configuration is essential for optimal target engagement, likely due to steric constraints within binding pockets [5].
Hydroxyl Group Positioning Studies
The position of the hydroxyl group within the propanol chain represents another critical determinant of binding affinity. Primary alcohol positioning (terminal hydroxyl) provides optimal binding characteristics, while secondary alcohol derivatives (2-propanol analogues) exhibit decreased activity [2] [6]. This positional preference appears to be mediated through hydrogen bonding interactions with specific amino acid residues within target binding sites, where the terminal hydroxyl group can form more favorable geometric arrangements [6].
Terminal Group Modifications
Replacement of the terminal hydroxyl group with alternative functional groups produces diverse effects on binding affinity depending on the specific substitution. Amine derivatives (propylamine analogues) generally maintain reasonable binding affinity while altering selectivity profiles [3] [7]. Ester and amide derivatives demonstrate altered binding kinetics, with some showing enhanced stability in biological systems despite reduced initial binding affinity [3] [7].
The isoquinoline ring system in 3-(Isoquinolin-5-yl)propan-1-ol serves as the primary pharmacophore element, with substitution patterns across different ring positions producing significant variations in binding affinity and selectivity profiles. Electronic effects arising from substituent placement directly influence the electron density distribution within the aromatic system, thereby modulating interactions with target proteins [8] [9] [10].
Position-Specific Electronic Effects
The C-5 position, where the propanol chain is attached, represents a site of particular electronic significance. Electron-withdrawing groups at adjacent positions (C-4, C-6) enhance binding affinity through increased electron deficiency at the point of attachment, facilitating stronger interactions with electron-rich regions of target proteins [8] [11] [9]. Conversely, electron-donating groups at these positions reduce binding affinity by increasing electron density and creating unfavorable electrostatic interactions [8] [9].
Substitution Pattern Analysis
| Position | Electronic Effect | Binding Impact | Mechanism | Representative Substituents |
|---|---|---|---|---|
| C-1 | Electron-withdrawing enhances | 2-3 fold increase | Electron density modulation | Halogen, nitro, cyano groups |
| C-3 | Steric hindrance dominant | Variable effects | Geometric constraints | Phenyl, bulky alkyl groups |
| C-4 | Nucleophilic substitution | Enhanced reactivity | Facilitates binding | Amino, hydroxyl, alkoxy groups |
| C-6 | Moderate electronic effects | Position-dependent | Geometry influence | Methoxy, hydroxyl, halogen |
| C-7 | Moderate electronic effects | Position-dependent | Geometry influence | Methoxy, hydroxyl, halogen |
| C-8 | Electrophilic substitution | Enhanced activity | Optimal interactions | Nitro, halogen, methoxy |
Halogen Substitution Effects
Halogen substitution at various positions around the isoquinoline ring produces distinctive electronic effects that correlate with binding affinity changes. Fluorine substitution generally enhances binding affinity through its strong electron-withdrawing effect without introducing significant steric bulk [8] [10]. Chlorine and bromine substitutions provide moderate electron-withdrawing effects with increased steric considerations, while iodine substitution often reduces binding affinity due to excessive steric hindrance [8] [9].
Methoxy Group Substitution
Methoxy groups represent electron-donating substituents that generally reduce binding affinity when placed at positions adjacent to the propanol chain attachment site. However, methoxy substitution at more distant positions (C-7, C-8) can enhance binding through favorable hydrophobic interactions with target proteins [11] [12] [13]. The dual nature of methoxy groups, providing both electronic and steric effects, creates complex structure-activity relationships that require careful optimization [12] [13].
Nitro Group Effects
Nitro substitution represents one of the most potent electron-withdrawing modifications available for isoquinoline derivatives. Nitro groups at the C-5 or C-8 positions consistently enhance binding affinity through strong electron-withdrawing effects that increase the electrophilicity of the aromatic system [8] [11] [9]. However, nitro substitution at sterically sensitive positions (C-3, C-4) can produce decreased binding affinity despite favorable electronic effects [11] [9].
Molecular dynamics simulations of 3-(Isoquinolin-5-yl)propan-1-ol and related derivatives provide critical insights into the conformational behavior and binding dynamics of these compounds. Advanced computational analyses reveal complex relationships between molecular flexibility, binding pocket interactions, and overall binding affinity that cannot be predicted from static structural considerations alone [14] [15] [16].
Conformational Flexibility Analysis
The propanol side chain exhibits high conformational flexibility in solution, with molecular dynamics simulations revealing multiple stable conformational states separated by low energy barriers [14] [15]. This flexibility allows the compound to adopt optimal binding conformations when interacting with different target proteins, contributing to the observed broad-spectrum binding activity [15] [16]. The isoquinoline ring system maintains planarity throughout simulations, providing a rigid scaffold that constrains overall molecular geometry [14] [16].
Binding Pocket Dynamics
Simulation studies demonstrate that 3-(Isoquinolin-5-yl)propan-1-ol preferentially binds to hydrophobic pockets within target proteins, with the isoquinoline ring system engaging in π-π stacking interactions with aromatic amino acid residues [2] [6] [17]. The propanol chain extends into more solvent-accessible regions, where the terminal hydroxyl group forms critical hydrogen bonding interactions with polar amino acid residues [2] [5] [17]. These dual interaction modes contribute to the compound's binding specificity and affinity characteristics [6] [17].
Hydrogen Bonding Network Analysis
Detailed analysis of hydrogen bonding patterns reveals that the nitrogen atom of the isoquinoline ring serves as a primary hydrogen bond acceptor, while the terminal hydroxyl group of the propanol chain acts as both hydrogen bond donor and acceptor [2] [5] [17]. The stability and geometry of these hydrogen bonding networks directly correlate with binding affinity, with compounds capable of forming multiple simultaneous hydrogen bonds demonstrating enhanced binding characteristics [5] [17].
Solvent Effects on Binding Dynamics
Molecular dynamics simulations in explicit solvent systems reveal that solvent interactions significantly influence the binding dynamics of 3-(Isoquinolin-5-yl)propan-1-ol. Desolvation energy requirements for binding represent a significant thermodynamic contribution, with hydrophobic regions of the molecule requiring less desolvation energy than polar regions [2] [5]. The balance between favorable protein-ligand interactions and unfavorable desolvation penalties determines the overall binding thermodynamics [2] [5].
Dynamic Stability Assessment
Long-timescale molecular dynamics simulations demonstrate that protein-ligand complexes containing 3-(Isoquinolin-5-yl)propan-1-ol exhibit stable binding with moderate fluctuations around equilibrium binding poses [18] [19]. The binding kinetics are influenced by the dynamic nature of both the ligand and the target protein, with conformational changes in either component potentially affecting binding affinity [18] [19]. These dynamic considerations are essential for understanding the biological activity of isoquinoline derivatives and predicting the effects of structural modifications [19].
Conformational Ensemble Analysis
Analysis of conformational ensembles generated through molecular dynamics simulations reveals that 3-(Isoquinolin-5-yl)propan-1-ol adopts a limited number of preferred conformational states that are compatible with high-affinity binding [14] [15]. The propanol chain demonstrates rotational freedom around carbon-carbon bonds, allowing adaptation to different binding pocket geometries [14] [15]. This conformational adaptability contributes to the compound's ability to bind to multiple target classes with reasonable affinity [15].
Temperature and Pressure Effects